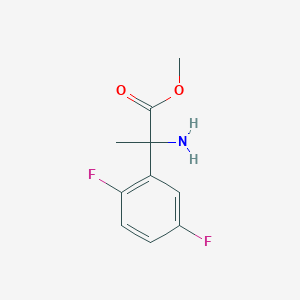![molecular formula C11H9N3O4 B2526801 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-82-0](/img/structure/B2526801.png)
3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzaldehyde moiety substituted with a 3-nitro-1H-pyrazol-1-yl group via a methoxy linker. It is often used in various chemical research and industrial applications due to its unique structural properties.
Wirkmechanismus
Target of Action
Compounds with a pyrazole ring, such as this one, have been found to exhibit a wide range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, depending on their specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 3-nitro-1H-pyrazole with 3-formylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 3-[(3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
Vergleich Mit ähnlichen Verbindungen
- 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid
- 3-[(3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde
- 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzyl alcohol
Comparison: Compared to these similar compounds, 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. The presence of the nitro group also imparts distinct electronic properties that can influence its reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
3-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-2-1-3-10(6-9)18-8-13-5-4-11(12-13)14(16)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBARHPBDZXSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)



![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)
![(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2526731.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2526734.png)

![3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2526736.png)
![2,4-diethyl 3-methyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)
![3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2526741.png)
